molecular formula C6H4BrN3O B1492366 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one CAS No. 1823331-15-2

2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one

Cat. No. B1492366
M. Wt: 214.02 g/mol
InChI Key: REECXIWIQIVWRP-UHFFFAOYSA-N
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Description

2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one (2-BPP) is a heterocyclic compound that has been studied extensively due to its unique properties and potential applications in scientific research. It is a member of the pyrrolopyrimidine family of compounds and is known for its reactivity, stability, and anti-oxidant properties. 2-BPP is widely used in the synthesis of organic compounds and is also used as a reagent in various organic reactions. In addition, 2-BPP has recently been studied for its potential applications in scientific research, such as in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one is a compound of interest due to its unique structure and potential as a building block in organic synthesis. Research on similar compounds has demonstrated various applications, such as in the synthesis of nitrogen heterocyclic compounds and in the design of new molecules with potential biological activities.

  • Nucleophilic Substitution and Bromination Reactions : The bromination of pyrrolo[1, 2-a]pyrazine derivatives yields bromo derivatives, aligning with predictions based on frontier-electron density calculations. This highlights its utility in synthesizing nitrogen heterocyclic compounds through selective bromination techniques (Paudler & Dunham, 1965).

  • Synthetic Utility in Organic Chemistry : A study reports a two-step one-pot method for synthesizing 2-bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines. This process, utilizing a cleaner copper-free Sonogashira coupling and an improved base-mediated cyclization, demonstrates the compound's versatility and potential for further synthetic elaboration in organic chemistry (Simpson et al., 2015).

  • Regioselective Synthesis and Optical Properties : Efficient methods for the synthesis of dipyrrolopyrazine derivatives, employing regio-selective amination reactions, have been developed. This work underscores the pivotal role of the 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one scaffold in the synthesis of optoelectronic materials, offering insights into its optical and thermal properties (Meti et al., 2017).

properties

IUPAC Name

2-bromo-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REECXIWIQIVWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=CN=C2NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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